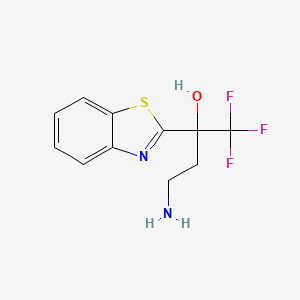

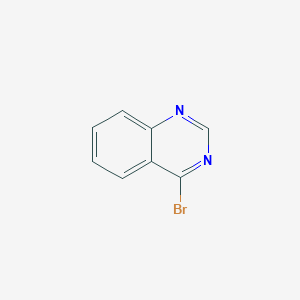

4-ブロモキナゾリン

概要

説明

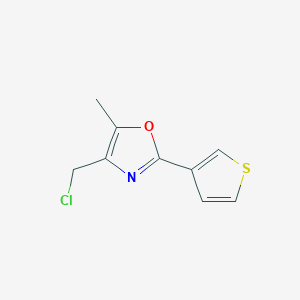

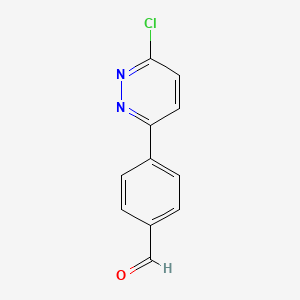

4-Bromoquinazoline is a derivative of quinazoline . Quinazoline derivatives belong to the N-containing heterocyclic compounds and have drawn attention due to their significant biological activities .

Synthesis Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In one method, aniline and ethyl glyoxalate were chosen as substrates, and two molecules of α-iminoesters, which were obtained from the condensation of aniline and ethyl glyoxalate, were hypothesized to form the direct additive product .Molecular Structure Analysis

Quinazoline is a double-ring heterocyclic system with two nitrogen heteroatoms in the six-membered aromatic ring fused to the benzene ring . It is formed from the pyrimidine ring fused to the benzene ring at two adjacent carbon atoms .Chemical Reactions Analysis

Quinazoline derivatives have been synthesized using various methods, including Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . The molecular hybridization of various biologically active pharmacophores with quinazoline derivatives resulted in lead compounds with multi-faceted biological activity wherein specific as well as multiple targets were involved .Physical And Chemical Properties Analysis

The physical and chemical properties of quinazoline derivatives have been studied since the early 1900s . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2(1H)-one (2-quinazolinone), or at C-4 and named quinazoline-4(3H)-one (4-quinazolinone) .科学的研究の応用

鎮痛・抗炎症剤

4-ブロモキナゾリン誘導体は、鎮痛剤および抗炎症剤としての可能性について研究されています。これらの化合物は、痛みを和らげ、炎症を軽減するなど、さまざまな薬理学的反応を示します。 医薬品化学者は、これらの誘導体の構造活性相関(SAR)を調査して、治療効果を最適化してきました .

抗高血圧活性

キナゾリン骨格は、抗高血圧活性に関連付けられています。研究者は、さまざまなキナゾリン誘導体を合成し、血圧を下げる効果を評価してきました。 キナゾリン核の修飾は、血管標的に対する効力と選択性を向上させることを目的としています .

膀胱がん治療における抗がん力

ブロモ置換基を持つものなど、キナゾリン誘導体は、膀胱がん治療における治療薬として有望視されています。エルロチニブやゲフィチニブなど、一部の誘導体はすでに臨床で使用が承認されています。 膀胱がん細胞の特定の分子経路を標的にする新しい化合物が設計されています .

抗マラリア活性

4-ブロモキナゾリン化合物は、抗マラリア特性について調査されてきました。合成された誘導体は、マラリアの原因となる寄生虫であるPlasmodium falciparumの菌株に対して試験されました。 目標は、薬剤耐性マラリア株に対して効果的な新しい治療法を発見することです .

抗菌および抗ウイルス活性

キナゾリン系は、抗菌および抗ウイルス活性に関連付けられています。 4-ブロモキナゾリンの誘導体は、さまざまな細菌およびウイルス病原体の増殖を阻害する可能性について研究されており、新しい抗生物質および抗ウイルス薬の開発に貢献しています .

鎮静催眠効果

キナゾリン誘導体は、鎮静催眠効果について調べられています。 これらの化合物は、中枢神経系受容体と相互作用して睡眠を誘導したり、不安を軽減したりする可能性があり、不眠症や不安障害の治療に潜在的な用途があります .

作用機序

Mode of Action

Quinazoline derivatives are known to interact with their targets in various ways, leading to a multitude of biological responses . The specific interaction of 4-Bromoquinazoline with its targets would depend on the properties of the substituents and their presence and position on the cyclic compounds .

Biochemical Pathways

Quinazoline derivatives are known to affect multiple biochemical pathways, leading to a variety of downstream effects .

Pharmacokinetics

The pharmacokinetics of a drug molecule can be influenced by various factors, including the method of administration, the presence of other drugs, and the induction or inhibition of hepatic enzymes .

Result of Action

Quinazoline derivatives are known to have a wide range of biological activities, including anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia effects .

Action Environment

Factors such as smoking and exposure to certain industrial chemicals have been associated with the effectiveness of some quinazoline derivatives .

Safety and Hazards

将来の方向性

The pharmacological activities of quinazoline and its related scaffolds, including 4-Bromoquinazoline, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates . The future direction in this field involves the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .

生化学分析

Biochemical Properties

4-Bromoquinazoline, like other quinazoline derivatives, is known to interact with various enzymes, proteins, and other biomolecules . The exact nature of these interactions depends on the specific structural features of the biological targets . For example, 4-anilinoquinazoline showed a potent and highly selective inhibition for EGFR tyrosine kinase through ATP-competitive binding mechanism .

Cellular Effects

4-Bromoquinazoline has been found to have significant effects on various types of cells and cellular processes . For instance, it has been shown to have anti-proliferative activity against several human cancer cell lines . It also inhibits a wide spectrum of immune-cell functions for neutrophils, basophils, mast cells, monocytes, plasmacytoid, and dendritic cells .

Molecular Mechanism

The molecular mechanism of action of 4-Bromoquinazoline involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, 4-anilinoquinazoline derivatives inhibit EGFR tyrosine kinase through ATP-competitive binding mechanism .

Temporal Effects in Laboratory Settings

The effects of 4-Bromoquinazoline can change over time in laboratory settings

Dosage Effects in Animal Models

For example, certain substituted quinazoline derivatives have been found to significantly lower pain and have good activity in animal models of visceral and inflammatory pain .

Metabolic Pathways

Quinazoline derivatives have been found to have significant effects on various biological activities, suggesting that they may interact with various enzymes or cofactors .

Transport and Distribution

Given its biochemical properties, it is likely that it interacts with various transporters or binding proteins .

Subcellular Localization

Given its biochemical properties, it is likely that it may be directed to specific compartments or organelles based on targeting signals or post-translational modifications .

特性

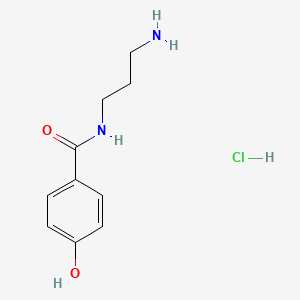

IUPAC Name |

4-bromoquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2/c9-8-6-3-1-2-4-7(6)10-5-11-8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJYKTNSYMVJDBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00671976 | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

354574-59-7 | |

| Record name | 4-Bromoquinazoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=354574-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromoquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00671976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(5-Bromo-1H-pyrrolo[2,3-B]pyridin-3-YL)acetic acid](/img/structure/B1520788.png)

![2-[2-(4-Fluorophenyl)-1,3-oxazol-4-yl]ethan-1-amine hydrochloride](/img/structure/B1520790.png)

![2-(Benzylamino)-2-[4-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1520792.png)

![2-amino-N-[4-(1H-1,2,4-triazol-1-yl)phenyl]acetamide dihydrochloride](/img/structure/B1520793.png)

![[3-(4-bromophenyl)-1H-1,2,4-triazol-5-yl]methanamine hydrochloride](/img/structure/B1520796.png)